molecular formula C10H12O2 B1342005 2-(2,6-Dimethylphenyl)acetic acid CAS No. 938-50-1

2-(2,6-Dimethylphenyl)acetic acid

Cat. No. B1342005
Key on ui cas rn: 938-50-1
M. Wt: 164.2 g/mol
InChI Key: MMEXIIGRXCODNK-UHFFFAOYSA-N
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Patent
US08664428B2

Procedure details

At 45° C., a solution of 8.5 kg [53.2 mol] of bromine in 10 l of glacial acetic acid is added dropwise to a solution of 6.86 kg [40.45 mol] of 2,6-dimethylphenylacetic acid in 401 of glacial acetic acid. The reaction mixture is then stirred at 45° C. for another 16 hours and concentrated on a rotary evaporator. The solid obtained is stirred in 10 l of cyclohexane at room temperature. After filtration, the residue is washed a little at a time with 10 l of cyclohexane and then dried. This gives 8.43 kg of a solid.
Quantity
8.5 kg
Type
reactant
Reaction Step One
Quantity
6.86 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][C:12]([OH:14])=[O:13]>C(O)(=O)C.C1CCCCC1>[Br:1][C:7]1[C:6]([CH3:10])=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[C:4]([CH3:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
8.5 kg
Type
reactant
Smiles
BrBr
Name
Quantity
6.86 kg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)CC(=O)O
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 45° C. for another 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the residue is washed a little at a time with 10 l of cyclohexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C(=C(C(=CC1)C)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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